1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
Description
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a piperidine-based urea derivative with the molecular formula C₈H₁₇ClN₃O and a molecular weight of 215.70 g/mol . It is commercially available as an industrial-grade compound (99% purity) and is typically packaged in 25 kg cardboard drums, compliant with REACH and ISO certifications . The compound features a urea backbone linked to a piperidine ring, with two methyl groups substituted on the terminal nitrogen atom (Figure 1).
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQXFDMAZKCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring attached to a urea moiety, which is essential for its biological activity. The molecular formula is C₉H₁₄ClN₃O, and it has a molecular weight of approximately 201.68 g/mol. The presence of the piperidine ring contributes to the compound's ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antidiabetic Effects : Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism, making it a candidate for diabetes treatment.
- Neuroprotective Properties : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies have shown that it can mitigate oxidative stress and inflammation in neural tissues.
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
In Vitro Studies
In vitro experiments have demonstrated that this compound interacts with several biological pathways:
- Insulin Signaling Pathways : The compound has been shown to enhance insulin signaling in cellular models, indicating its potential as an antidiabetic agent.
- Oxidative Stress Reduction : It exhibits significant antioxidant properties, reducing markers of oxidative stress in neuronal cells .
In Vivo Studies
Animal model studies further support the compound's therapeutic potential:
- Diabetes Models : In diabetic rats, administration of this compound resulted in improved glucose tolerance and reduced blood glucose levels.
- Neurodegeneration Models : In models of neurodegeneration, the compound demonstrated protective effects against neurotoxic agents, leading to improved behavioral outcomes and reduced neuronal loss .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Scientific Research Applications
Medicinal Chemistry Applications
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride has been investigated for its potential therapeutic effects in several areas:
- Antidiabetic Activity : Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism, making it a candidate for developing antidiabetic agents. Studies have shown its ability to interact with insulin signaling pathways, potentially offering new treatments for diabetes .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegeneration. Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .
- Soluble Epoxide Hydrolase Inhibition : As an inhibitor of soluble epoxide hydrolase (sEH), this compound plays a role in modulating inflammation and protecting against conditions such as hypertension and neuropathic pain. This inhibition mechanism is critical in the context of cardiovascular health and pain management .
Biological Studies
The compound's interactions with various biological systems have been extensively studied:
- Metabolic Pathways : Investigations into the metabolic pathways affected by this compound reveal significant impacts on glucose metabolism and lipid signaling. This positions the compound as a promising agent in metabolic disease research .
- Pharmacokinetics : Studies on pharmacokinetic parameters indicate that the compound exhibits favorable absorption and distribution characteristics, enhancing its viability as a therapeutic candidate. Its low nanomolar inhibitory potency against sEH underscores its potential effectiveness .
Organic Synthesis Applications
In organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : The compound is utilized in synthesizing other organic compounds due to its ability to undergo nucleophilic substitutions and condensation reactions. Its structural features facilitate the formation of more complex molecules essential for drug development .
Case Studies
Several studies highlight the efficacy and versatility of this compound:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Methyl Groups (Target Compound) : The N,N-dimethyl substitution reduces steric hindrance, enhancing solubility in polar solvents. However, it may limit membrane permeability compared to bulkier analogs .
- Isopropyl and Cyclopentyl Groups : These substituents increase lipophilicity (logP > 2), improving blood-brain barrier penetration for CNS applications .
Preparation Methods
Detailed Method (Based on Patent CN109956891B)
- Reactants : Sodium cyanate (NaCNO) and 40% aqueous dimethylamine solution
- Conditions : Stirring and heating in a three-neck round-bottom flask equipped with mechanical stirrer, thermometer, and reflux condenser
-
- Dissolve 390 g (6 mol) sodium cyanate in 150 mL purified water.
- Add 676 g (6 mol) of 40% dimethylamine aqueous solution slowly under stirring.
- Maintain constant temperature and stir for 2–3 hours to complete the reaction.
- After reaction completion, add sodium hypochlorite and 1% sodium bicarbonate solution to remove hydrazine impurities and control side reactions.
- Stir for an additional 25 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Cool to induce crystallization.
- Separate crystals by centrifugation.
- Recrystallize from water.
- Dry under vacuum to obtain high-purity 1,1-dimethylurea crystalline powder.
Yield : Approximately 447 g of white crystalline 1,1-dimethylurea with melting point 176–179 °C.
- Advantages : High purity, low toxicity residues, cost-effective, suitable for commercial scale.
| Step | Conditions/Details | Purpose |
|---|---|---|
| Reaction | 2–3 h, constant temperature, stirring | Formation of 1,1-dimethylurea |
| Hydrazine removal | Sodium hypochlorite, sodium bicarbonate | Eliminate toxic impurities |
| Concentration | Reduced pressure | Remove excess solvent |
| Crystallization | Cooling | Product isolation |
| Separation | Centrifugation | Purification |
| Recrystallization | Water | Increase purity |
| Drying | Vacuum drying | Final product preparation |
The introduction of the piperidin-4-yl group to the urea framework generally involves nucleophilic substitution or addition reactions between the amine group on the piperidine ring and an isocyanate or activated urea derivative.
While direct literature on this compound preparation is limited, analogous methods for related piperidine urea derivatives suggest the following approaches:
- Reaction of piperidin-4-amine with 1,1-dimethylcarbamoyl chloride or a suitable activated urea intermediate under inert atmosphere and controlled temperature.
- Use of base catalysts (e.g., pyridine) to promote coupling.
- Carrying out reactions in aprotic solvents such as N,N-dimethylformamide (DMF) to enhance solubility and reaction rate.
Formation of Hydrochloride Salt
The final step involves converting the free base of 1,1-dimethyl-3-(piperidin-4-yl)urea into its hydrochloride salt by treatment with hydrochloric acid, which enhances:
- Compound stability
- Crystallinity
- Handling and storage properties
This is typically done by dissolving the free base in an organic solvent and adding a stoichiometric amount of HCl gas or hydrochloric acid solution, followed by crystallization.
Summary of Preparation Workflow
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| 1. 1,1-Dimethylurea synthesis | Sodium cyanate + dimethylamine, aqueous, heat | High-purity 1,1-dimethylurea |
| 2. Coupling with piperidine | Piperidin-4-amine + activated urea derivative, base, inert atmosphere | Formation of 1,1-dimethyl-3-(piperidin-4-yl)urea |
| 3. Hydrochloride salt formation | Treatment with HCl | This compound |
Research Findings and Considerations
- The use of hydrazine removers and reaction control agents during 1,1-dimethylurea synthesis significantly reduces toxic byproducts and improves product purity.
- Maintaining strict temperature control and inert atmosphere during coupling steps minimizes side reactions and degradation.
- Recrystallization and vacuum drying are critical for achieving the desired purity and physical form.
- Analogous piperidine urea derivatives have been synthesized using one-pot multi-step reactions and catalytic hydrogenation for functional group modifications, indicating potential for process optimization in this compound’s synthesis.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for monitoring reaction progress and verifying product purity.
Q & A
Basic: What analytical methods are recommended to confirm the purity and structural identity of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride?
Methodological Answer:
Purity and structural confirmation require a combination of techniques:
- Titration : Dissolve the compound in alcohol, acidify with HCl, and titrate with alcoholic sodium hydroxide to determine endpoint equivalence .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., urea carbonyl, piperidine NH) by comparing absorption bands to reference spectra .
- Chloride Ion Test : Confirm the hydrochloride salt via silver nitrate precipitation .
- HPLC/UV-Vis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment, referencing pharmacopeial standards .
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
Key synthetic strategies include:
- Urea Formation : React 4-aminopiperidine with dimethylcarbamoyl chloride in anhydrous dichloromethane, followed by HCl salt precipitation .
- Intermediate Functionalization : Modify pre-synthesized piperidine derivatives (e.g., 1-(tert-butoxycarbonyl)piperidin-4-amine) via carbamoylation and deprotection .
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity crystals (>98%) .
Advanced: How does substitution on the piperidine ring influence the compound’s solubility and pharmacological activity?
Methodological Answer:
- Solubility : Electron-donating groups (e.g., methyl) on the piperidine nitrogen increase hydrophilicity, enhancing aqueous solubility. Substituents at the 4-position (e.g., aryl groups) may reduce solubility due to steric hindrance .
- Bioactivity : Piperidine N-methylation improves metabolic stability by reducing CYP450 oxidation. The urea moiety’s orientation affects binding to targets like soluble epoxide hydrolase (sEH), as shown in SAR studies with IC₅₀ shifts from 12 nM to >1 µM .
Advanced: How can conflicting data on enzyme inhibition efficacy be resolved across studies?
Methodological Answer:
- Experimental Controls : Standardize assay conditions (pH, temperature, enzyme source) to minimize variability. For sEH inhibition, use recombinant human/murine enzymes and validate with positive controls like ARN-14686 .
- Data Normalization : Express inhibition as % activity relative to vehicle controls and report IC₅₀ values with 95% confidence intervals.
- Structural Validation : Confirm compound integrity via X-ray crystallography or NMR post-assay to rule out degradation artifacts .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
- Solubility Considerations : For long-term storage in solution, use anhydrous DMSO or ethanol and aliquot to minimize freeze-thaw cycles .
Advanced: How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to model Phase I/II metabolism. Piperidine N-demethylation and urea hydrolysis are predicted primary pathways .
- Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolites. Compare with experimental LC-MS/MS data from hepatocyte incubations .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., t₁/₂ >60 min suggests low hepatic clearance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
